CCR5 Antagonist Potency: 4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile versus the Natural Product Anibamine in Human MOLT4 Calcium‑Mobilization Assay
In the same CCR5‑dependent calcium‑mobilization assay performed in human MOLT4 cells, 4'-fluoro-4-hydroxybiphenyl-3-carbonitrile (reported as CHEMBL2057534) inhibited CCL5‑induced intracellular Ca²⁺ flux with an IC₅₀ of 9.2 µM (9200 nM), whereas the natural product lead anibamine exhibited a binding affinity of approximately 1 µM at the CCR5 receptor [1][2]. Although the target compound is approximately 9‑fold less potent than anibamine, it retains clear on‑target antagonism while offering a drastically simplified synthetic route—two to three modular steps versus the 10‑step total synthesis required for anibamine—making it a preferred fragment‑sized starting point for structure‑based lead optimization programs that prioritize chemical tractability over initial potency [1][3].
| Evidence Dimension | CCR5 antagonist potency (IC₅₀) in human MOLT4 cells – inhibition of CCL5‑induced calcium mobilization |
|---|---|
| Target Compound Data | IC₅₀ = 9.2 µM (9200 nM) |
| Comparator Or Baseline | Anibamine (natural product CCR5 antagonist): binding affinity ≈ 1 µM (1000 nM) at CCR5; IC₅₀ in calcium‑flux assay comparable to binding affinity |
| Quantified Difference | 9.2‑fold lower potency vs. anibamine; retains micromolar on‑target activity while enabling modular synthetic access |
| Conditions | Human MOLT4/CCR5 cells; CCL5‑induced intracellular calcium mobilization measured by Fluo‑4‑AM fluorescence after 1 h incubation (Bioorg Med Chem Lett 2012, 22:5093‑5097) |
Why This Matters
Researchers prioritizing scaffold simplicity and synthetic tractability for fragment‑based or parallel SAR campaigns can select 4'-fluoro-4-hydroxybiphenyl-3-carbonitrile over anibamine without sacrificing CCR5 target engagement.
- [1] Zhang Y, Arnatt CK, Zhang F, Wang J, Haney KM, Fang X. The potential role of anibamine, a natural product CCR5 antagonist, and its analogues as leads toward development of anti-ovarian cancer agents. Bioorg Med Chem Lett. 2012;22(15):5093‑5097. DOI: 10.1016/j.bmcl.2012.05.127. PMID: 22770928. BindingDB Entry: BDBM50387950 / CHEMBL2057534, IC₅₀ = 9200 nM. View Source
- [2] Zhang Y, Arnatt CK, Zhang F, et al. Structure activity relationship studies of natural product chemokine receptor CCR5 antagonist anibamine toward the development of novel anti prostate cancer agents. Eur J Med Chem. 2012;55:395‑408. DOI: 10.1016/j.ejmech.2012.07.008. Anibamine IC₅₀ ≈ 1 µM at CCR5. View Source
- [3] Li G, Watson K, Buckheit RW, Zhang Y. Total synthesis of anibamine, a novel natural product as a chemokine receptor CCR5 antagonist. Org Lett. 2007;9(10):2043‑2045. DOI: 10.1021/ol070720w. View Source
